7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18378703
Molecular Formula: C13H15BClNO2S
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BClNO2S |
|---|---|
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine |
| Standard InChI | InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-9-11(19-10)8(15)5-6-16-9/h5-7H,1-4H3 |
| Standard InChI Key | FYNJZJRNGVUBQJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3S2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine, reflects its fused bicyclic structure. The thieno[3,2-b]pyridine system consists of a thiophene ring annulated to a pyridine ring at positions 3 and 2, respectively, with a chlorine substituent at position 7 . The boronic ester moiety, a pinacol-protected boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is attached at position 2 of the heterocycle. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BClNO₂S | |
| Molecular Weight | 295.6 g/mol | |
| Melting Point | 34.0–35.5°C | |
| Boiling Point | 257.5±20.0°C (predicted) | |
| Density | 1.435±0.06 g/cm³ |
The canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3S2)Cl, and InChIKey FYNJZJRNGVUBQJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Electronic and Steric Features
The electron-withdrawing chlorine atom at position 7 polarizes the aromatic system, enhancing electrophilic substitution reactivity at electron-rich positions . The boronic ester group introduces a trigonal-planar boron center, which participates in reversible covalent interactions with nucleophiles such as water or alcohols, albeit with greater stability than boronic acids due to pinacol’s steric protection . NMR studies of analogous boronic esters reveal characteristic boron shifts near 30 ppm (¹¹B NMR) and distinct splitting patterns in ¹H NMR for pinacol methyl groups .
Synthetic Pathways
Synthesis of the Parent Heterocycle: 7-Chlorothieno[3,2-b]pyridine
The precursor 7-chlorothieno[3,2-b]pyridine (C₇H₄ClNS, CAS 69627-03-8) is synthesized via bromination of thieno[3,2-b]pyridin-7-ol, followed by chlorination using phosphorus oxychloride or thionyl chloride . Alternative routes employ cross-coupling strategies, such as Stille or Ullmann reactions, to introduce substituents onto the thienopyridine scaffold .
Boronation Strategies
The boronic ester functionality is installed via Miyaura borylation, a palladium-catalyzed reaction between the parent heterocycle’s halide (e.g., bromide or iodide) and bis(pinacolato)diboron (B₂Pin₂) . Optimized conditions typically involve Pd(dppf)Cl₂ as the catalyst, KOAc as the base, and anhydrous DMF at 80–100°C, achieving yields of 60–75% . Recent advances demonstrate that zinc- or magnesium-mediated borylation under Barbier conditions can bypass preformed Grignard reagents, enhancing scalability .
Example Protocol:
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Charge a flask with 7-bromothieno[3,2-b]pyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (2.0 equiv) in DMF.
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Heat at 85°C under N₂ for 12 hours.
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Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the boronic ester .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s primary application lies in forming carbon-carbon bonds via Suzuki-Miyaura couplings. For example, coupling with aryl halides in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives, essential scaffolds in drug discovery . A representative reaction with 4-bromoanisole produces 7-chloro-2-(4-methoxyphenyl)thieno[3,2-b]pyridine in 82% yield.
Analytical Characterization Techniques
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NMR Spectroscopy: ¹H NMR (CDCl₃) displays singlets for pinacol methyl groups (δ 1.25 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 295.6 [M+H]⁺, consistent with the molecular weight.
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X-ray Crystallography: Confirms the planar thienopyridine system and boron’s trigonal geometry .
Recent Advances and Research Directions
Recent studies highlight its potential in positron emission tomography (PET) tracer development, where analogous pyridothiophenes are employed to image α-synuclein aggregates in neurodegenerative diseases . Functionalization at the boron center via Chan-Lam coupling or fluorination could expand its utility in radiochemistry .
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